molecular formula C19H20ClN3O2S B2607756 1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1257550-28-9

1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2607756
CAS No.: 1257550-28-9
M. Wt: 389.9
InChI Key: HJTUFSJVFRPVCL-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound with a complex structure It contains multiple functional groups, including a chloro-substituted methoxyphenyl group, a pyrrole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps. One common approach is to start with the appropriate substituted aniline, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the desired functional groups. The final step often involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can be compared with other similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]urea: Lacks the thiophene ring, which may affect its chemical and biological properties.

    1-(5-chloro-2-methoxyphenyl)-3-[(thiophen-2-yl)methyl]urea: Lacks the pyrrole ring, which may influence its reactivity and applications.

    1-(5-chloro-2-methoxyphenyl)-3-urea: A simpler structure that may serve as a starting point for the synthesis of more complex derivatives.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-22-9-3-5-15(22)12-23(13-16-6-4-10-26-16)19(24)21-17-11-14(20)7-8-18(17)25-2/h3-11H,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTUFSJVFRPVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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